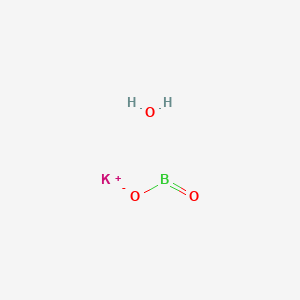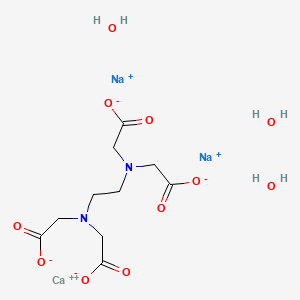
Naphthalene-1-sulfonic acid dihydrate
Übersicht
Beschreibung
Naphthalene-1-sulfonic acid dihydrate is an organic compound with the formula C₁₀H₇SO₃H·2H₂O. It is a colorless, water-soluble solid that is often used in the production of dyes. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-2-sulfonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonic acid dihydrate is typically synthesized through the sulfonation of naphthalene. The reaction involves treating naphthalene with concentrated sulfuric acid at lower temperatures (0–60°C), often below 30°C, to yield naphthalene-1-sulfonic acid . The reaction can be represented as: [ \text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where naphthalene is mixed with sulfuric acid. The reaction mixture is maintained at a controlled temperature to ensure the selective formation of naphthalene-1-sulfonic acid. The product is then crystallized and purified to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1-sulfonic acid dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.
Substitution: Further sulfonation can produce 1,5-naphthalene-disulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Triphenylphosphine is commonly used for reduction reactions.
Substitution: Sulfuric acid is used for further sulfonation reactions.
Major Products:
1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.
1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-1-sulfonic acid dihydrate involves its ability to undergo various chemical reactions, which makes it a versatile intermediate in organic synthesis. Its sulfonic acid group allows it to participate in sulfonation reactions, while its aromatic structure enables it to undergo electrophilic substitution reactions . These properties make it valuable in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-sulfonic acid: More stable isomer of naphthalene-sulfonic acids.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): A disulfonic acid derivative used in the production of fluorescent dyes.
Uniqueness: Naphthalene-1-sulfonic acid dihydrate is unique due to its specific reactivity and solubility properties, which make it particularly useful in dye production and as an intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
naphthalene-1-sulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.2H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H,11,12,13);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWFYBZWCZOBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)




